REACTION_CXSMILES
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O[CH2:2][CH:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[C:4]([OH:6])=[O:5]>P(=O)(O)(O)O>[CH2:7]([C:3](=[CH2:2])[C:4]([OH:6])=[O:5])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]
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Name
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|
Quantity
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0.0542 mol
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Type
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reactant
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Smiles
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OCC(C(=O)O)CCCCCCCCCCCCCCCC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
|
P(O)(O)(O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture heated to 245°-255° C. in an oil bath under vacuum
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Type
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DISTILLATION
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Details
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The product, 2-hexadecyl acrylic acid, which distills over at 165°-175° C. at 0.1 mm (7.0 g) (43%)
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Type
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CUSTOM
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Details
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is recrystallized from acetone, m.p. 59°-63° C.
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)C(C(=O)O)=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |